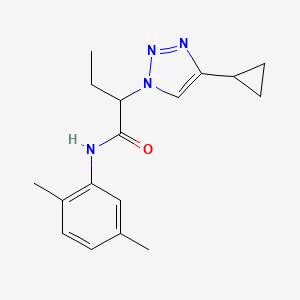
2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a substitution reaction using a suitable cyclopropyl halide.
Coupling with the Butanamide Moiety: The final step involves coupling the triazole derivative with 2,5-dimethylphenylbutanamide using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or phenyl groups.
Reduction: Reduction reactions could target the triazole ring or the amide group.
Substitution: Various substitution reactions can occur, especially on the aromatic ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving triazole derivatives.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Use in the synthesis of agrochemicals or other industrially relevant compounds.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
1,2,3-Triazole Derivatives: Known for their antifungal and antibacterial properties.
Cyclopropylamines: Often used in medicinal chemistry for their unique structural properties.
Phenylbutanamides: Commonly found in various pharmaceutical agents.
Uniqueness
2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide is unique due to the combination of the triazole ring, cyclopropyl group, and phenylbutanamide moiety, which may confer distinct biological activities and chemical properties.
属性
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-4-16(21-10-15(19-20-21)13-7-8-13)17(22)18-14-9-11(2)5-6-12(14)3/h5-6,9-10,13,16H,4,7-8H2,1-3H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWNEPNEJUGWHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)C)C)N2C=C(N=N2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3E)-1-(4-methylbenzyl)-3-({[3-(methylthio)phenyl]amino}methylene)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2373325.png)
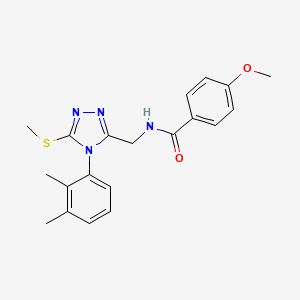

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-iodobenzamide](/img/structure/B2373331.png)
![N-(2,3-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2373334.png)
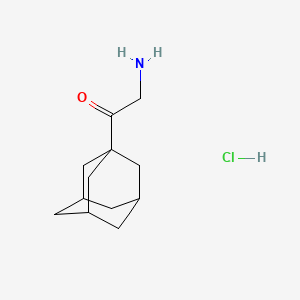
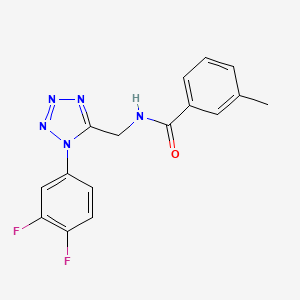
![5-allyl-N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2373338.png)
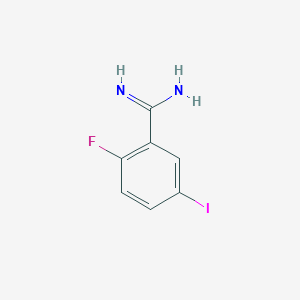

![N-(2-chlorobenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2373343.png)
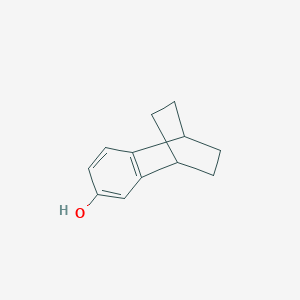
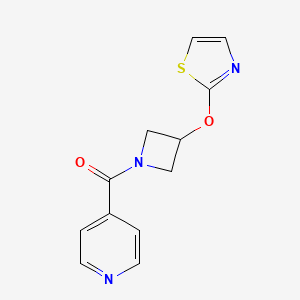
![(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B2373348.png)
